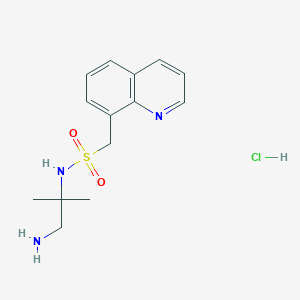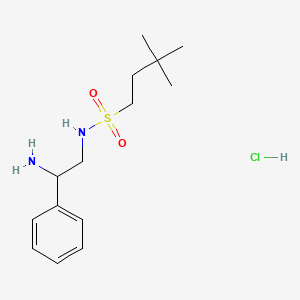![molecular formula C18H17FN2O2 B7640791 4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide](/img/structure/B7640791.png)
4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a type of kinase inhibitor.
作用機序
The mechanism of action of 4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide involves the inhibition of certain kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases play a crucial role in the activation of B-cell receptor (BCR) signaling pathway, which is responsible for the growth and survival of cancer cells. Inhibition of these kinases leads to the suppression of BCR signaling pathway, which ultimately leads to the suppression of cancer cell growth and induces cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to inhibit the activity of BTK, ITK, and TEC kinase, which are responsible for the activation of BCR signaling pathway. Inhibition of these kinases leads to the suppression of BCR signaling pathway, which ultimately leads to the suppression of cancer cell growth and induces cell death.
実験室実験の利点と制限
The advantages of using 4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide in lab experiments include its potent inhibitory activity against BTK, ITK, and TEC kinase, which makes it an effective tool for studying the BCR signaling pathway. However, the limitations of using this compound include its potential toxicity and off-target effects, which may affect the accuracy of the results obtained from lab experiments.
将来の方向性
There are several future directions for the study of 4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide. One of the significant directions is the development of more potent and selective kinase inhibitors that can target specific kinases involved in the activation of BCR signaling pathway. Another direction is the investigation of the potential applications of this compound in other diseases, such as autoimmune disorders and inflammatory diseases. Finally, the development of novel drug delivery systems that can enhance the efficacy and reduce the toxicity of this compound is also an essential future direction.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. The study of this compound can provide valuable insights into the treatment of cancer and other diseases.
合成法
The synthesis of 4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide involves several steps. The first step involves the reaction of 3-fluorophenol with 2-bromo-1-(cyanomethyl)ethylbenzene to form 1-(3-fluorophenoxy)-2-(cyanomethyl)ethylbenzene. The second step involves the reaction of the obtained compound with 2-bromo-N-(propan-2-yl)benzamide to form this compound.
科学的研究の応用
4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the treatment of cancer. It has been found to inhibit the activity of certain kinases that are responsible for the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and induces cell death.
特性
IUPAC Name |
4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-13(12-23-17-4-2-3-16(19)11-17)21-18(22)15-7-5-14(6-8-15)9-10-20/h2-8,11,13H,9,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHLHUGLNPWUOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=CC=C1)F)NC(=O)C2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(cyclopropylmethylsulfanyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride](/img/structure/B7640708.png)

![1-Ethyl-2-[2-(6-methylpyridin-3-yl)ethyl]-3-(2-pyrrol-1-ylethyl)guanidine;hydroiodide](/img/structure/B7640725.png)
![N-[2-(2-cyano-3-fluoroanilino)ethyl]-3-methyloxolane-2-carboxamide](/img/structure/B7640727.png)
![3-[(3,5-Difluorophenyl)methylamino]-2-phenylpropan-1-ol](/img/structure/B7640728.png)

![N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-5-methylpyridine-2-carboxamide](/img/structure/B7640739.png)
![2-[(2-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-N-methyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7640742.png)
![3-chloro-N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-5-fluoro-2-hydroxybenzamide](/img/structure/B7640750.png)

![1-(6-Oxaspiro[4.5]decan-9-yl)-3-(4-pyrrolidin-1-ylbutan-2-yl)urea](/img/structure/B7640767.png)
![N-[3-(aminomethyl)pentan-3-yl]-1-benzofuran-2-sulfonamide;hydrochloride](/img/structure/B7640799.png)
![[2-(2,2-Difluoroethoxy)pyridin-4-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B7640806.png)
![N-[[3-(methylsulfamoylmethyl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640813.png)